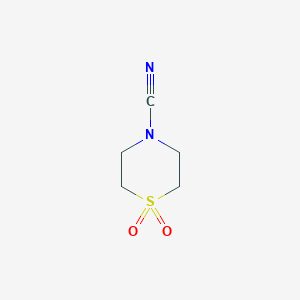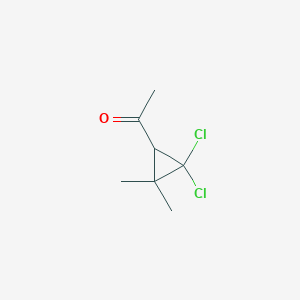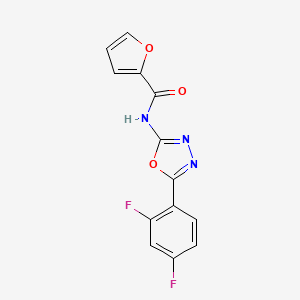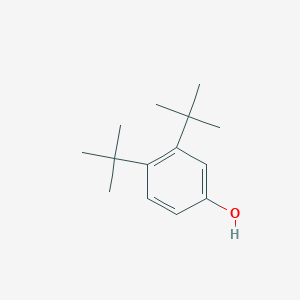
CuCN.2LiCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(I) cyanide di(lithium chloride) complex, with the chemical formula CuCN·2LiCl, is a coordination compound that has garnered significant interest in various fields of chemistry. This compound is known for its unique properties and its utility in the synthesis of organocopper reagents, which are pivotal in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Copper(I) cyanide di(lithium chloride) complex can be synthesized through the reaction of copper(I) cyanide with lithium chloride in an appropriate solvent such as anhydrous tetrahydrofuran. The reaction typically involves mixing the reactants under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for CuCN·2LiCl are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions
Copper(I) cyanide di(lithium chloride) complex is involved in various types of chemical reactions, primarily focusing on transmetalation processes. It reacts with organozinc and Grignard reagents to form organocopper(I) reagents .
Common Reagents and Conditions
Organozinc Reagents: These reagents react with CuCN·2LiCl to form organocopper reagents, which are useful in further synthetic transformations.
Grignard Reagents: Similar to organozinc reagents, Grignard reagents also undergo transmetalation with CuCN·2LiCl to produce organocopper reagents.
Major Products
The major products formed from these reactions are organocopper(I) reagents, which are valuable intermediates in organic synthesis for forming carbon-carbon bonds and other functional group transformations .
科学的研究の応用
Copper(I) cyanide di(lithium chloride) complex has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, the organocopper reagents synthesized using CuCN·2LiCl can be used in the synthesis of biologically active molecules.
作用機序
The mechanism by which CuCN·2LiCl exerts its effects primarily involves transmetalation reactions. In these reactions, the copper(I) center in CuCN·2LiCl facilitates the transfer of organic groups from organozinc or Grignard reagents to form organocopper intermediates. These intermediates can then participate in various organic transformations, making CuCN·2LiCl a valuable catalyst and reagent in synthetic chemistry .
類似化合物との比較
Similar Compounds
- Copper(I) cyanide di(potassium chloride) (CuCN·2KCl)
- Copper(I) cyanide di(sodium chloride) (CuCN·2NaCl)
- Copper(I) cyanide di(magnesium chloride) (CuCN·2MgCl2)
Uniqueness
CuCN·2LiCl is unique due to its high reactivity and compatibility with a wide range of functional groups. This makes it particularly useful in organic synthesis compared to its analogs, which may have different reactivity profiles and limitations .
特性
CAS番号 |
121340-53-2 |
|---|---|
分子式 |
CCl2CuLi2N |
分子量 |
174.4 g/mol |
IUPAC名 |
dilithium;dichlorocopper(1-);cyanide |
InChI |
InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2 |
InChIキー |
KHTJRUDVXXNFJZ-UHFFFAOYSA-L |
正規SMILES |
[Li+].[Li+].[C-]#N.Cl[Cu-]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)


![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)





